molecular formula C9H6BrNO2 B1271070 3-bromo-1H-indole-2-carboxylic acid CAS No. 28737-33-9

3-bromo-1H-indole-2-carboxylic acid

Cat. No.: B1271070
CAS No.: 28737-33-9
M. Wt: 240.05 g/mol
InChI Key: KOTZNHLNBDTYMS-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Scientific Research Applications

3-Bromo-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions of research on 3-bromo-1H-indole-2-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. For instance, the development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .

Biochemical Analysis

Biochemical Properties

3-bromo-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit integrase, an enzyme essential for the replication of certain viruses, by chelating with two magnesium ions and forming π-stacking interactions with viral DNA . This interaction disrupts the viral replication process, making this compound a potential antiviral agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with integrase involves chelation with magnesium ions and π-stacking with viral DNA, which inhibits the enzyme’s function . Furthermore, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity. At high doses, this compound can induce toxic or adverse effects, including organ damage and altered physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carriers or passively diffuse through lipid bilayers . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-indole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products:

  • Substituted indole derivatives
  • Oxidized indole derivatives
  • Reduced indole derivatives

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-2-carboxylic acid
  • 3-Chloro-1H-indole-2-carboxylic acid
  • 3-Iodo-1H-indole-2-carboxylic acid

Comparison: 3-Bromo-1H-indole-2-carboxylic acid is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry. Additionally, the carboxylic acid group at the 2-position allows for further functionalization and derivatization, enhancing its utility in various applications.

Properties

IUPAC Name

3-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTZNHLNBDTYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368105
Record name 3-bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-33-9
Record name 3-bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethyl 3-bromo-1H-indole-2-carboxylate (0.070 g, 0.30 mmol) and powdered lithium hydroxide (0.073 g, 3.0 mmol) were dissolved in 1:1:1 mixture of THF/MeOH/water (3.0 mL) and the solution was stirred at RT for 4.5 h. The solvent was evaporated. Purification was accomplished by Reverse-Phase HPLC (water/acetonitrile with 0.1% TFA) to afford (0.042 g, 67%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.09 (br. s., 1H), 7.50 (d, 1H), 7.43 (d, 1H), 7.30 (t, 1H), 7.15 (t, 1H). MS: m/z 240.1 (M+1).
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.073 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of ethyl 3-bromoindole-2-carboxylate (54.40 g, 203 mmol) in EtOH (600 ml) and water (50 ml) with NaOH (20.20 g, 505 mmol) was refluxed for 1 h. The mixture was cooled and the sodium salt of the title compound was removed by filtration. This was acidified (aqueous 3N HCl) and extracted with ethyl acetate. The organic extract was washed with water then brine, dried (sodium sulfate) and concentrated. Crystallization from ethyl acetate afforded the product (47.1 g, 88%). mp 201°-203° C.
Quantity
54.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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